molecular formula C18H19N3O5S B3678114 4-ethoxy-N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide

4-ethoxy-N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide

Cat. No. B3678114
M. Wt: 389.4 g/mol
InChI Key: XVDZDIRXBOGMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as EANC and is known for its ability to inhibit the activity of certain enzymes in the body.

Mechanism of Action

The mechanism of action of EANC involves the binding of the compound to the active site of the enzyme. This binding prevents the substrate from binding to the enzyme, thus inhibiting its activity. The inhibition of enzyme activity by EANC is reversible and depends on the concentration of the compound and the enzyme.
Biochemical and Physiological Effects:
EANC has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of bicarbonate and increase the levels of carbon dioxide in the blood. This effect can be used to treat diseases such as glaucoma, where the decrease in bicarbonate levels can reduce the intraocular pressure. EANC has also been found to have anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using EANC in lab experiments is its ability to inhibit the activity of specific enzymes. This allows researchers to study the effects of enzyme inhibition on various biological processes. However, the use of EANC in lab experiments also has some limitations. The compound is relatively unstable and can decompose over time, which can affect the accuracy of the results. Additionally, the compound has a low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on EANC. One direction is to study the effects of EANC on other enzymes and biological processes. Another direction is to develop new methods for synthesizing EANC with improved yields and purity. Additionally, researchers can explore the potential applications of EANC in the treatment of various diseases and develop new drugs based on its properties.
Conclusion:
In conclusion, 4-ethoxy-N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide is a unique compound with potential applications in scientific research. Its ability to inhibit the activity of certain enzymes makes it a valuable tool for studying enzyme inhibition and developing new drugs. While there are some limitations to its use in lab experiments, the future directions for research on EANC are promising and offer exciting opportunities for further exploration.

Scientific Research Applications

EANC has been extensively studied for its potential applications in scientific research. It has been found to inhibit the activity of certain enzymes such as carbonic anhydrase and urease. This inhibition can be used to develop new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer. EANC has also been used as a tool to study the mechanism of enzyme inhibition and to develop new methods for enzyme assays.

properties

IUPAC Name

4-ethoxy-N-[(4-ethoxyphenyl)carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-3-25-14-8-6-13(7-9-14)19-18(27)20-17(22)12-5-10-16(26-4-2)15(11-12)21(23)24/h5-11H,3-4H2,1-2H3,(H2,19,20,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDZDIRXBOGMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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